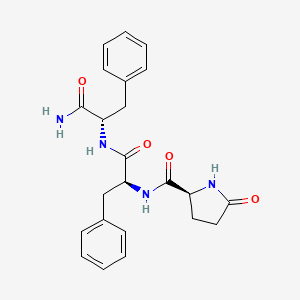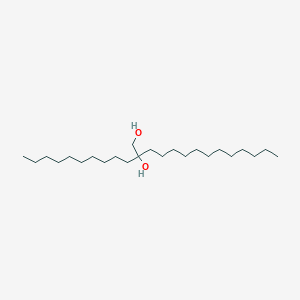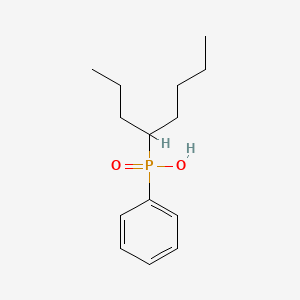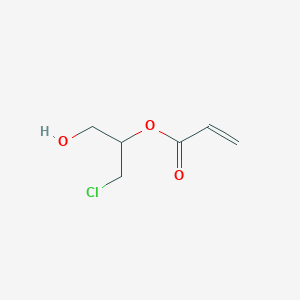![molecular formula C15H22ClNO3 B14505937 2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide CAS No. 64648-01-7](/img/structure/B14505937.png)
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide is an organic compound with a molecular formula of C14H20ClNO3 It is characterized by the presence of a chloroacetamide group attached to a pentyl chain, which is further substituted with a 3,4-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide typically involves the reaction of 3,4-dimethoxybenzyl chloride with pentylamine to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide is unique due to the presence of the pentyl chain, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its potential as a drug candidate by improving its bioavailability and distribution within biological systems.
Propiedades
Número CAS |
64648-01-7 |
|---|---|
Fórmula molecular |
C15H22ClNO3 |
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
2-chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide |
InChI |
InChI=1S/C15H22ClNO3/c1-19-13-8-7-12(10-14(13)20-2)6-4-3-5-9-17-15(18)11-16/h7-8,10H,3-6,9,11H2,1-2H3,(H,17,18) |
Clave InChI |
CPSDPBJSEUFERD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCCCNC(=O)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


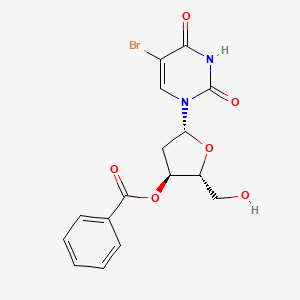
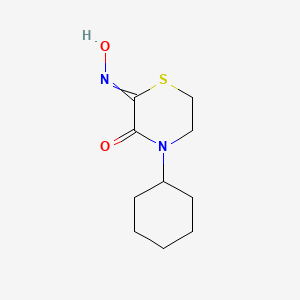
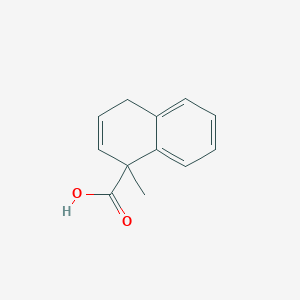

![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
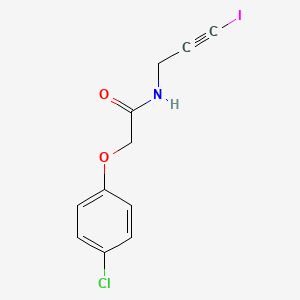
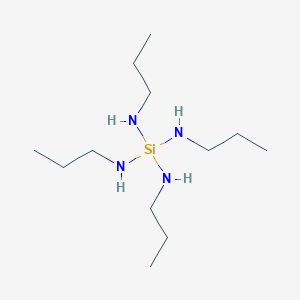
![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
